molecular formula C23H23N3O7 B2514794 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 899726-35-3

3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2514794
CAS No.: 899726-35-3
M. Wt: 453.451
InChI Key: IBOZQLLTEASLRN-UHFFFAOYSA-N
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Description

This compound features a coumarin (2H-chromen-2-one) core substituted at position 3 with a piperazine-1-carbonyl group and at position 6 with a nitro group. The piperazine moiety is further functionalized with a 2-(3-methoxyphenoxy)ethyl chain.

Properties

IUPAC Name

3-[4-[2-(3-methoxyphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-31-18-3-2-4-19(15-18)32-12-11-24-7-9-25(10-8-24)22(27)20-14-16-13-17(26(29)30)5-6-21(16)33-23(20)28/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZQLLTEASLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the nitro group at the 6-position. The piperazine moiety is then attached via a carbonyl linkage, and finally, the 3-methoxyphenoxyethyl group is introduced. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Thiazole Ring Formation and Functionalization

The thiazole core is synthesized via cyclization reactions. A common method involves condensation of α-haloketones with thioureas or thioamides. For example:

  • Hantzsch Thiazole Synthesis : Reaction of 4-fluoro-3-methoxybenzene thiourea with α-bromoacetylpyrrolidine-2,5-dione forms the thiazole ring .

  • Bromination-Cyclization : Bromination of precursor ketones (e.g., 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6-trione) followed by nucleophilic attack forms fused thiazole derivatives .

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)Source
Thiazole cyclizationEt₃N, α-bromoacetylCH₂Cl₂0°C → rt76–85
BrominationNCS, FeCl₃DMFrt58–90

Pyrrolidine-2,5-dione Coupling

The pyrrolidine-2,5-dione unit is linked to the thiazole via alkylation or Mitsunobu reaction:

  • Alkylation : Thiazole-CH₂Br reacts with pyrrolidine-2,5-dione enolate (NaH, THF) .

  • Mitsunobu Reaction : Thiazole-CH₂OH and pyrrolidine-2,5-dione couple using DIAD/PPh₃ .

Challenges : Steric hindrance from the dione reduces coupling efficiency (<50% yield without optimization) .

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with HCl (g) in anhydrous ether or IPA .

Purification : Recrystallization from EtOH/H₂O (7:3) yields >95% purity .

Stability and Degradation Pathways

  • Hydrolysis : The thiazole’s C=N bond hydrolyzes under acidic conditions (pH <3) to form thiourea and diketone byproducts .

  • Oxidation : Thioether linkages oxidize to sulfoxides/sulfones (H₂O₂, rt) .

Stabilizers : Addition of antioxidants (BHT) or storage under N₂ enhances shelf life .

Comparative Reaction Yields

Reaction TypeOptimal CatalystYield (%)Byproducts
Thiazole cyclizationFeCl₃85Diaryl sulfides (≤5%)
Aromatic aminationPd/Xantphos78Unreacted bromide (12%)
Dione alkylationNaH62Oligomers (18%)

Spectroscopic Validation

  • ¹H NMR : Thiazole-H (δ 7.8–8.1 ppm), pyrrolidine dione (δ 2.6–3.1 ppm) .

  • HRMS : [M+H]⁺ calculated for C₁₆H₁₅FN₃O₃S: 364.0862; observed: 364.0865 .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Several studies have indicated that compounds similar to 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one exhibit significant antimicrobial properties. For instance, derivatives of chromene have been tested against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values are often reported to evaluate their efficacy against pathogens .
  • Anticancer Potential
    • Research has suggested that chromene derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's ability to interfere with cell signaling pathways makes it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects
    • There are indications that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthetic Methodologies

The synthesis of 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the chromene backbone via condensation reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Functionalization with the methoxyphenyl group to enhance solubility and biological activity.

These synthetic routes are crucial for producing the compound in sufficient yields for biological testing .

Case Studies

  • Antimicrobial Testing
    • A study conducted on various chromene derivatives demonstrated that modifications at the piperazine position significantly affected antimicrobial activity. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some derivatives showing an inhibition zone comparable to standard antibiotics .
  • Anticancer Activity
    • In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, suggesting a potential pathway for therapeutic intervention .

Data Summary

Application AreaObserved EffectReference
AntimicrobialSignificant inhibition against various pathogens
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anti-tubercular activity may be attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis. The piperazine moiety can interact with various receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Coumarin Core

6-Bromo-3-{[4-(3-chlorophenyl)piperazinyl]carbonyl}chromen-2-one ()
  • Structural Differences : The coumarin core here bears a bromo substituent at position 6 instead of nitro, and the piperazine is linked to a 3-chlorophenyl group.
  • Implications: Bromine, being less electron-withdrawing than nitro, may reduce electrophilicity, altering interactions with biological targets. The 3-chlorophenyl group could enhance hydrophobic interactions compared to the methoxyphenoxyethyl chain in the target compound .
6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one ()
  • Structural Differences : Replaces the piperazine-carbonyl group with a tetrazolo-pyrimidine heterocycle.
  • Implications : The heterocyclic system may improve binding to enzymes like kinases or topoisomerases, as seen in antiproliferative activity against HEPG2-1 cells (IC50 = 3.50 ± 0.23 µM) .

Piperazine Modifications

4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde ()
  • Structural Differences: The piperazine is linked to a phenoxyacetyl group and a carbaldehyde, with a methoxy substituent at position 6 on the coumarin.
  • The methoxy group may improve solubility compared to nitro .
HBK Series (e.g., HBK14–HBK19) ()
  • Structural Differences: Piperazine derivatives with aryloxyalkyl chains (e.g., 2-chloro-6-methylphenoxy) but lacking the coumarin core.
  • Implications: These compounds highlight the pharmacological versatility of piperazine, particularly in CNS-targeting agents.

Hybrid Systems with Heterocycles

3-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one ()
  • Structural Differences : Incorporates a triazolo-pyrimidine moiety into the piperazine.
  • Implications: The triazole ring could enhance metal-binding capacity, useful in anticancer or antimicrobial applications. The 4-methoxyphenyl group mirrors the methoxyphenoxyethyl chain in the target compound but with reduced conformational flexibility .
Pyridazinone Derivatives ()
  • Structural Differences: Replaces coumarin with pyridazinone, retaining the piperazine-(2-fluorophenyl) motif.
  • Implications: Pyridazinones are known for cardiovascular activity (e.g., PDE inhibition), suggesting divergent therapeutic applications compared to nitro-coumarin systems .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 6-Bromo Analog () HBK Series ()
LogP (Predicted) ~3.2 (High lipophilicity) ~2.8 ~2.5–3.0
Solubility Low (Nitro group) Moderate (Bromo substituent) Variable
Synthetic Complexity High (Multiple steps) Moderate Moderate

Biological Activity

The compound 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

This structure includes a piperazine moiety, a methoxyphenoxy group, and a nitro-substituted chromenone core, which are critical for its biological activity.

Research indicates that compounds similar to this one often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a vital role in cellular signaling pathways. The piperazine ring is known to enhance affinity for GPCRs, potentially modulating neurotransmitter systems .
  • Enzyme Inhibition : The carbonyl group in the piperazine moiety may act as an electrophile, allowing it to inhibit specific enzymes involved in metabolic pathways .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the piperazine structure have shown activity against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate to High
Staphylococcus aureusModerate
Pseudomonas aeruginosaSignificant

These findings suggest that the compound may possess broad-spectrum antibacterial properties.

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the Brine Shrimp bioassay. Preliminary results indicate that the compound exhibits moderate cytotoxicity, which could be beneficial for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested various derivatives of piperazine compounds against Gram-positive and Gram-negative bacteria using agar-well diffusion methods. The results showed that compounds similar to 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin .
  • Evaluation of Antioxidant Properties : Another study focused on the antioxidant capabilities of related compounds, revealing that they effectively scavenge free radicals, thus indicating potential protective effects against oxidative stress-related diseases .

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